

N,N-Dimethyl-4-nitrosoaniline: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethyl-4-nitrosoaniline**

Cat. No.: **B045008**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitrosoaniline is an aromatic nitroso compound used as an intermediate in the synthesis of dyes and other organic chemicals. Its structural similarity to other carcinogenic N-nitroso compounds necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the available toxicological data for **N,N-Dimethyl-4-nitrosoaniline**, including quantitative toxicity data, detailed experimental protocols for key studies, and an exploration of its putative mechanisms of action and effects on cellular signaling pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for **N,N-Dimethyl-4-nitrosoaniline**.

Table 1: Acute Toxicity

Endpoint	Value
Species	Rat
Route	Oral
LD50	65 mg/kg body weight [1]
Hazard Classification	Toxic if swallowed [2][3]

Table 2: Skin and Eye Irritation

Endpoint	Result
Species	Rabbit
Test	Acute Dermal Irritation
Observation	Causes skin irritation [2][3]
Test	Acute Eye Irritation
Observation	Causes serious eye irritation [2][3]

Table 3: Skin Sensitization

Endpoint	Result
Species	Guinea Pig (presumed)
Test	Skin Sensitization
Observation	May cause an allergic skin reaction [2][3]

Table 4: Carcinogenicity

Species	NZR Rats and NZO Mice (male)
Route	Oral (in drinking water)
Dose	300 mg/litre
Duration	First half of natural lifespan
Key Findings	<p>- Significant increase in tumor incidence in both species.^[4] - Rats: Main tumor sites were lung, kidney, and malignant lymphoma.^[4] - Mice: Main tumor sites were lung, duodenum, and malignant lymphoma.^[4]</p>
Classification	Questionable carcinogen with experimental tumorigenic data.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **N,N-Dimethyl-4-nitrosoaniline** are based on internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

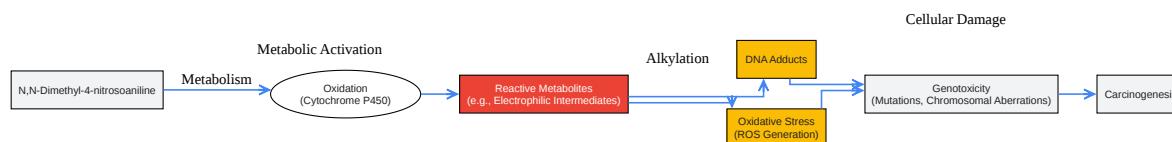
The acute oral toxicity of **N,N-Dimethyl-4-nitrosoaniline** was likely determined using a protocol similar to the now-repealed OECD Guideline 401.^{[5][6][7]}

- Test Animals: Healthy, young adult rats of a single sex (or both sexes if appropriate) are used.^[5] Animals are acclimatized to laboratory conditions before the study.
- Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.^[5] Doses are typically selected based on a range-finding study. The substance is usually administered by gavage using a stomach tube.^[5]
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.^[8]

- Pathology: A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated using a recognized statistical method.

Carcinogenicity Study (Based on OECD Guideline 451)

The carcinogenicity of p-nitroso-N,N-dimethylaniline was evaluated in a whole-of-life study in rats and mice. The protocol would have followed principles outlined in guidelines like OECD 451.[9][10][11]

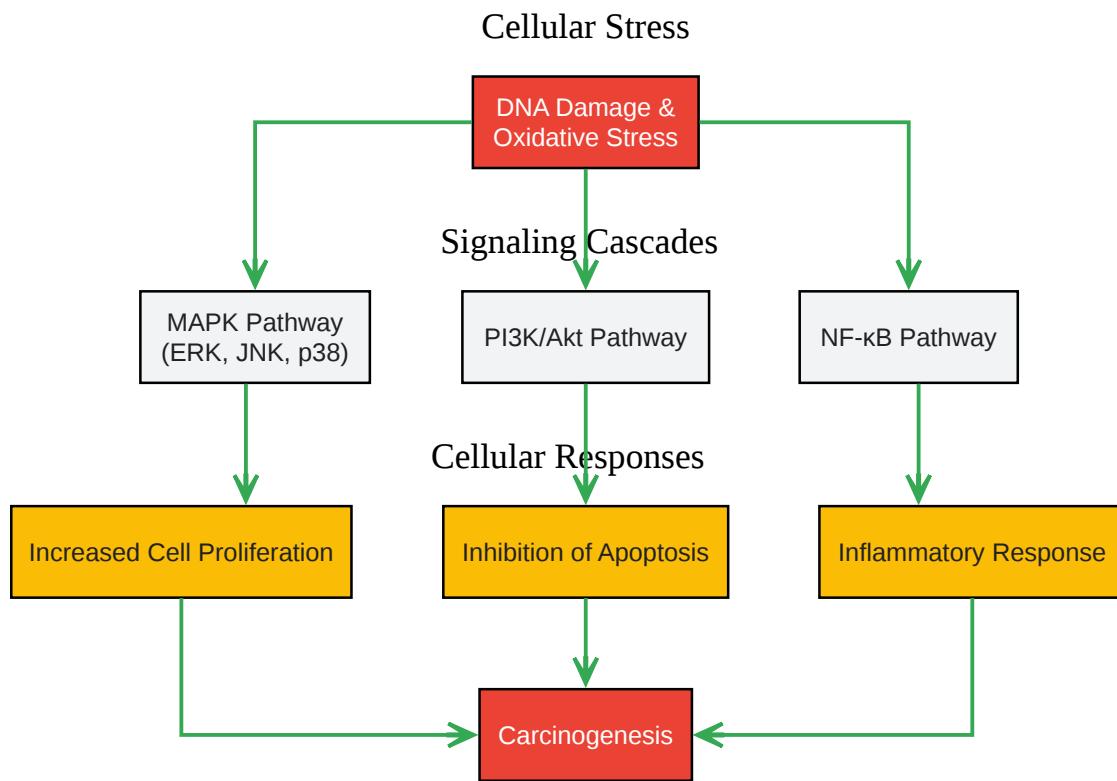

- Test Animals: Male NZR rats and NZO mice were used.[4] Typically, studies use at least 50 animals per sex per group.[11]
- Route of Administration and Dosage: The chemical was administered in the drinking water at a concentration of 300 mg/litre.[4] This is a common route for long-term studies.
- Duration: The animals were exposed for the first half of their natural lifespans.[4] OECD guidelines recommend a duration of 24 months for rats and 18-24 months for mice.[11]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
- Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological evaluation.
- Data Analysis: The incidence of tumors in the treated groups is compared to that in the control group using appropriate statistical methods.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways affected by **N,N-Dimethyl-4-nitrosoaniline** have not been extensively studied. However, based on the known mechanisms of related nitroso compounds and their metabolic products, a putative mechanism of action can be proposed.

Metabolic Activation and DNA Damage

It is widely accepted that N-nitroso compounds require metabolic activation to exert their carcinogenic effects. The proposed pathway involves the oxidation of the parent compound to reactive intermediates.


[Click to download full resolution via product page](#)

Caption: Proposed metabolic activation and genotoxicity pathway for **N,N-Dimethyl-4-nitrosoaniline**.

The oxidation of **N,N-Dimethyl-4-nitrosoaniline** is likely to generate electrophilic intermediates that can form covalent adducts with cellular macromolecules, including DNA. These DNA adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer. Furthermore, the metabolic process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and further cellular damage.

Putative Effects on Cellular Signaling Pathways

While direct evidence is lacking, the DNA damage and oxidative stress induced by **N,N-Dimethyl-4-nitrosoaniline** are known to trigger several key signaling pathways involved in cell survival, proliferation, and inflammation.

[Click to download full resolution via product page](#)

Caption: Putative signaling pathways affected by **N,N-Dimethyl-4-nitrosoaniline**-induced cellular stress.

- Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. DNA damage and oxidative stress can activate various arms of the MAPK pathway, potentially leading to uncontrolled cell growth.
- PI3K/Akt Pathway: This is a critical survival pathway that inhibits apoptosis. Its activation by cellular stressors can allow cells with DNA damage to survive and proliferate, contributing to tumorigenesis.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- NF-κB Pathway: This pathway plays a central role in the inflammatory response. Chronic inflammation is a known driver of cancer, and activation of NF-κB by **N,N-Dimethyl-4-nitrosoaniline** could contribute to its carcinogenic effects.[\[12\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Conclusion

The available toxicological data for **N,N-Dimethyl-4-nitrosoaniline** indicate that it is an acutely toxic substance that can cause skin and eye irritation, as well as skin sensitization. Importantly, there is clear evidence of its carcinogenicity in animal models. While the precise molecular mechanisms and the specific signaling pathways affected by this compound require further investigation, its profile as a genotoxic carcinogen is consistent with that of other N-nitroso compounds. Researchers and professionals in drug development should handle this compound with appropriate caution and consider its carcinogenic potential in any risk assessment. Further research is warranted to elucidate the specific signaling cascades it perturbs to better understand its mechanism of toxicity and to develop potential strategies for mitigating its adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf
[ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. search.library.nyu.edu [search.library.nyu.edu]
- 8. scribd.com [scribd.com]
- 9. policycommons.net [policycommons.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]

- 12. Involvement of NF-κB/PI3K/AKT signaling pathway in the protective effect of prunetin against a diethylnitrosamine induced hepatocellular carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/AKT/mTOR axis disrupts oxidative stress-mediated survival of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [N,N-Dimethyl-4-nitrosoaniline: A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045008#toxicological-data-for-n-n-dimethyl-4-nitrosoaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com